molecular formula C15H13NO3 B12934167 1,4-Dimethoxy-9(10H)-acridinone CAS No. 25379-15-1

1,4-Dimethoxy-9(10H)-acridinone

Katalognummer: B12934167
CAS-Nummer: 25379-15-1
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: QKVCYGPAEDHOCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds containing nitrogen This particular compound is characterized by two methoxy groups attached to the acridine core at positions 1 and 4, and a ketone group at position 9

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethoxyacridin-9(10H)-one can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the acridine ring.

Industrial Production Methods

In an industrial setting, the production of 1,4-dimethoxyacridin-9(10H)-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethoxyacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethoxyacridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1,4-dimethoxyacridin-9(10H)-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The methoxy groups and the ketone functionality play crucial roles in its binding affinity and specificity towards different targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridine: The parent compound of 1,4-dimethoxyacridin-9(10H)-one.

    1,4-Dimethoxyacridine: Lacks the ketone group at position 9.

    9-Aminoacridine: Contains an amino group instead of the ketone group.

Uniqueness

1,4-Dimethoxyacridin-9(10H)-one is unique due to the presence of both methoxy groups and the ketone functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

25379-15-1

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

1,4-dimethoxy-10H-acridin-9-one

InChI

InChI=1S/C15H13NO3/c1-18-11-7-8-12(19-2)14-13(11)15(17)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

QKVCYGPAEDHOCX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.